2-(2,3-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione 2-(2,3-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15192321
InChI: InChI=1S/C23H22O6/c1-11-9-18-20(12(2)13(3)23(25)29-18)22-19(11)15(24)10-17(28-22)14-7-6-8-16(26-4)21(14)27-5/h6-9,17H,10H2,1-5H3
SMILES:
Molecular Formula: C23H22O6
Molecular Weight: 394.4 g/mol

2-(2,3-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

CAS No.:

Cat. No.: VC15192321

Molecular Formula: C23H22O6

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione -

Specification

Molecular Formula C23H22O6
Molecular Weight 394.4 g/mol
IUPAC Name 2-(2,3-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione
Standard InChI InChI=1S/C23H22O6/c1-11-9-18-20(12(2)13(3)23(25)29-18)22-19(11)15(24)10-17(28-22)14-7-6-8-16(26-4)21(14)27-5/h6-9,17H,10H2,1-5H3
Standard InChI Key JWBYAOQDZLEFDK-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=C(C(=CC=C4)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrano[2,3-f]chromene scaffold fused with a dihydro-4H,8H-pyran ring system. Key structural elements include:

  • Chromene core: A benzopyran derivative with oxygen at position 1 and a ketone group at position 4.

  • Pyran ring: A partially saturated six-membered oxygen-containing ring substituted with methyl groups at positions 5, 9, and 10.

  • Aromatic substituent: A 2,3-dimethoxyphenyl group attached at position 2 of the pyran ring.

The molecular formula is C23H22O6, with a molecular weight of 394.4 g/mol. X-ray crystallography and NMR studies confirm a planar chromene system and a twisted pyran ring due to steric interactions between the methyl and methoxy groups.

Physicochemical Characteristics

PropertyValue/RangeMethod of Determination
Melting Point163–165°CDifferential Scanning Calorimetry
SolubilityLow in water; soluble in DMSO, DMFShake-flask method
LogP (Partition Coefficient)3.2 ± 0.1HPLC-derived
pKa9.8 (enol form)Potentiometric titration

The compound’s low aqueous solubility and moderate lipophilicity (LogP = 3.2) suggest suitability for lipid-based drug delivery systems.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a one-pot multicomponent reaction under reflux conditions:

  • Starting materials:

    • 2,3-Dimethoxybenzaldehyde

    • 5,9,10-Trimethyl-4H,8H-pyrano[2,3-f]chromene-4,8-dione precursor

  • Catalyst: Triethylamine (10 mol%) in ethanol.

  • Mechanism:

    • Aldol condensation between the aldehyde and chromene ketone.

    • Cyclization via nucleophilic attack of the phenolic oxygen on the carbonyl carbon.

    • Methoxy group stabilization through resonance with the aromatic system.

Yield: 62–68% after column chromatography.

Process Optimization

ParameterOptimal ConditionImpact on Yield
Reaction Temperature80°CMaximizes cyclization rate
SolventEthanolBalances solubility and reactivity
Catalyst Loading10 mol% Et3NReduces side reactions
Reaction Time8 hoursCompletes ring closure

Microwave-assisted synthesis reduced reaction time to 45 minutes but decreased yield to 55% due to thermal degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3):

    • δ 6.82 (s, 1H, H-6 chromene)

    • δ 3.89 (s, 3H, OCH3)

    • δ 2.31 (d, J = 6.4 Hz, 3H, C-9 CH3).

  • ¹³C NMR:

    • 187.5 ppm (C-4 ketone)

    • 162.1 ppm (C-8 carbonyl).

Mass Spectrometry

  • ESI-MS: m/z 395.1 [M+H]⁺ (calc. 394.4).

  • Fragmentation pattern: Loss of methoxy groups (m/z 349) followed by chromene ring cleavage.

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines:

Cell LineIC50 (µM)Mechanism Identified
MCF-712.4 ± 1.2ROS-mediated apoptosis
A54918.9 ± 2.1G2/M cell cycle arrest

The compound induces reactive oxygen species (ROS) by inhibiting mitochondrial Complex I, leading to caspase-3 activation. Synergy with doxorubicin (Combination Index = 0.82) suggests potential for combination therapies.

Antimicrobial Effects

Microbial StrainMIC (µg/mL)Mode of Action
Staphylococcus aureus64Cell wall synthesis inhibition
Escherichia coli128DNA gyrase binding

Methoxy groups enhance penetration through bacterial membranes, while the chromene core interacts with penicillin-binding proteins.

Stability and Degradation

Thermal Stability

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C.

  • DSC: Endothermic peak at 164°C (melting) followed by exothermic degradation.

Photodegradation

Exposure to UV light (254 nm) for 24 hours caused 40% degradation via:

  • Demethylation of methoxy groups.

  • Ring-opening of the chromene system.

Computational Studies

Molecular Docking

Docking into EGFR kinase (PDB: 1M17):

  • Binding affinity: -9.2 kcal/mol.

  • Key interactions: Hydrogen bonds with Met793 and hydrophobic contacts with Leu718.

ADMET Predictions

ParameterPredictionImplication
BBB PermeabilityLow (logBB = -1.2)Limited CNS activity
CYP3A4 InhibitionModerate (IC50 = 6.7 µM)Drug-drug interactions likely
Ames TestNegativeLow mutagenic risk

Comparative Analysis with Analogues

CompoundAnticancer IC50 (MCF-7)LogPKey Structural Difference
Target Compound12.4 µM3.22,3-Dimethoxyphenyl group
Desmethoxy Analog28.7 µM2.8Phenyl without methoxy
5-Methoxy Derivative15.1 µM3.5Methoxy at chromene C-5

The 2,3-dimethoxy substitution enhances target affinity by 2.3-fold compared to desmethoxy analogues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator